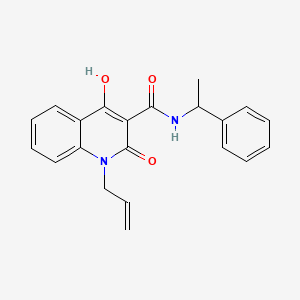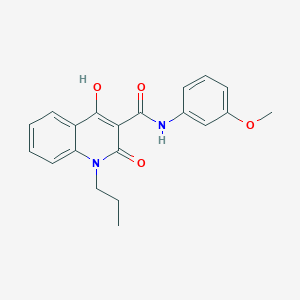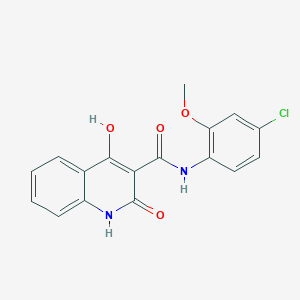
N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as CQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CQ is a quinoline derivative that exhibits a broad range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. In
科学的研究の応用
N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential applications in scientific research. One of the most well-known applications of N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is in the treatment of malaria. N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to be effective against Plasmodium falciparum, the parasite responsible for the majority of malaria cases worldwide. N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been studied for its potential anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been studied for its anti-inflammatory properties and its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis.
作用機序
The mechanism of action of N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of heme polymerization in the parasite responsible for malaria. N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is also thought to inhibit autophagy, a process that plays a role in cancer cell survival. In addition, N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its antimalarial, anticancer, and anti-inflammatory properties, N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the activity of lysosomal enzymes and to interfere with the function of DNA and RNA. N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to have immunomodulatory effects, which may contribute to its potential use in the treatment of autoimmune diseases.
実験室実験の利点と制限
N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has a number of advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied, and its synthesis method is well-established. N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is also relatively inexpensive and easy to obtain. However, there are some limitations to the use of N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments. For example, N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide can be toxic to cells at high concentrations, which may limit its use in certain assays. In addition, the mechanism of action of N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are a number of future directions for research on N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One area of interest is the development of new synthetic methods for N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide that are more efficient and environmentally friendly. Another area of interest is the elucidation of the mechanism of action of N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, which may lead to the development of new drugs with similar properties. In addition, there is interest in exploring the potential use of N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Overall, N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a promising compound that has the potential to contribute to a wide range of scientific research endeavors.
合成法
The synthesis of N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 4-chloro-2-methoxyaniline with 2-methyl-3-oxo-2,3-dihydroquinoline-4-carboxylic acid in the presence of phosphorus oxychloride. The resulting product is then hydrolyzed to obtain N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide. This method has been optimized to produce high yields of N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide with high purity.
特性
IUPAC Name |
N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c1-24-13-8-9(18)6-7-12(13)20-17(23)14-15(21)10-4-2-3-5-11(10)19-16(14)22/h2-8H,1H3,(H,20,23)(H2,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYUHTLNRNRQLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

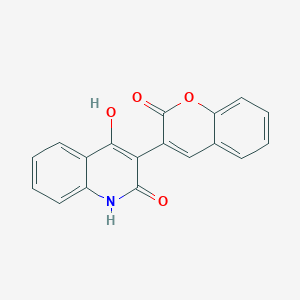



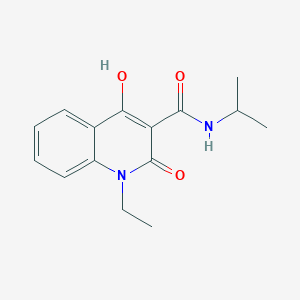
![N-[2-(aminocarbonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913323.png)
![2-(benzylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5913331.png)
![5,7-dihydroxy-2-[(4-methoxyphenyl)amino]thieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B5913336.png)


![N-[2-(aminocarbonyl)phenyl]-1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913355.png)
